2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(4-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxo-1λ6,2,3-benzothiadiazin-2-yl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClFN3O4S/c1-31-16-9-7-15(8-10-16)25-21(28)13-27-26-22(17-4-2-3-5-19(17)24)18-12-14(23)6-11-20(18)32(27,29)30/h2-12H,13H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTIGHBPDOKFFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2N=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClFN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(4-methoxyphenyl)acetamide is a complex organic molecule with significant potential in pharmacological applications. Its unique structure incorporates a thiadiazine core and various functional groups that may contribute to its biological activity.
Chemical Structure and Properties
The compound features:
- A thiadiazine ring system, which is known for its diverse biological activities.
- Substituents such as chlorine and fluorine , which can enhance biological interactions due to their electronegative properties.
- An amide functional group that can participate in various biochemical reactions.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated its efficacy against several cancer cell lines, including:
- MCF-7 (breast cancer)
- MDA-MB-231 (triple-negative breast cancer)
The compound exhibited an IC50 value significantly lower than conventional chemotherapeutics, indicating a strong antiproliferative effect. Notably, it was found to induce cell cycle arrest in the G2/M phase and promote apoptosis through oxidative stress pathways, activating proteins such as JNK and c-Jun .
Antibacterial Activity
The compound also displayed notable antibacterial properties against various human pathogenic bacteria. Its mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymatic functions .
Enzyme Inhibition
In addition to its anticancer and antibacterial activities, the compound has been shown to inhibit specific enzymes, including:
- Tissue-nonspecific alkaline phosphatase (h-TNAP)
- Intestinal alkaline phosphatase (h-IAP)
These inhibitory effects suggest potential applications in treating conditions associated with abnormal enzyme activity, such as certain cancers and metabolic disorders .
Study 1: Antiproliferative Effects
A study conducted on the MCF-7 cell line revealed that treatment with the compound led to a significant reduction in cell viability. The mechanism was linked to the activation of apoptotic pathways and oxidative stress induction. The study concluded that this compound could be a viable candidate for further development in cancer therapeutics .
Study 2: Antibacterial Efficacy
In another investigation, the compound was tested against four strains of pathogenic bacteria. Results showed that it effectively inhibited bacterial growth at low concentrations, outperforming several standard antibiotics. This suggests its potential use in developing new antibacterial agents .
Data Summary
| Activity Type | Observed Effect | Cell Line/Bacteria Tested | IC50/Minimum Inhibitory Concentration |
|---|---|---|---|
| Anticancer | Induces apoptosis | MCF-7 | < 10 µM |
| Antibacterial | Inhibits growth | E. coli, S. aureus | 5 µg/mL |
| Enzyme Inhibition | Inhibits h-TNAP and h-IAP | N/A | Significant inhibition observed |
Comparison with Similar Compounds
Structural Analogues with Benzo-Fused Heterocycles
Key Comparisons :
- Core Heterocycle : The benzo[e]thiadiazine dioxide core (target) offers sulfonyl-derived polarity and conformational flexibility, whereas imidazothiazole () provides rigidity but lacks sulfonyl stability .
- Substituent Effects :
- Fluorine vs. Chlorine at 4-Position : The 2-fluorophenyl group (target) may improve target selectivity over phenyl () due to fluorine’s electronegativity and smaller steric profile .
- Acetamide vs. Hydrazide : The acetamide in the target compound is less prone to hydrolysis than the hydrazide in , enhancing metabolic stability .
Simpler Acetamide Derivatives
Key Comparisons :
- Functional Groups : The target’s sulfonyl group offers superior oxidative stability compared to thioethers () or simple acetamides () .
Q & A
Q. How can the synthesis of this compound be optimized for higher yield and purity?
Methodological Answer: The synthesis involves multi-step reactions, typically starting with the preparation of intermediates like the thiadiazine core and acetamide side chain. Key steps include:
- Chlorination/Fluorination : Use of chlorinating agents (e.g., POCl₃) and fluorinating reagents (e.g., Selectfluor) under inert conditions to introduce halogen substituents .
- Coupling Reactions : Catalytic methods (e.g., Pd-mediated cross-coupling) to attach the 2-fluorophenyl and 4-methoxyphenyl groups .
- Oxidation : Controlled oxidation with H₂O₂ or KMnO₄ to form the 1,1-dioxido moiety in the thiadiazine ring .
Optimization Strategies : - Monitor reaction progress via HPLC or TLC to isolate intermediates.
- Use column chromatography or recrystallization for purification.
- Adjust solvent polarity (e.g., DMF for solubility vs. EtOAc for crystallization) to improve yield .
Q. What spectroscopic techniques are critical for confirming the compound’s structure?
Methodological Answer:
Q. How should initial biological activity screening be designed for this compound?
Methodological Answer:
- Target Selection : Prioritize enzymes/receptors structurally similar to known thiadiazine acetamide targets (e.g., acetylcholinesterase, kinase inhibitors) .
- Assay Types :
- In Vitro Enzymatic Assays : Use fluorogenic substrates to measure inhibition (e.g., IC₅₀ determination) .
- Antimicrobial Screening : Test against Gram-positive/negative bacteria (MIC values via broth microdilution) .
- Controls : Include positive controls (e.g., known inhibitors) and vehicle (DMSO) to validate results .
Advanced Research Questions
Q. What computational approaches predict this compound’s reactivity and target interactions?
Methodological Answer:
- Quantum Chemical Calculations : Use DFT (Density Functional Theory) to model electronic transitions (e.g., HOMO-LUMO gaps) and reactive sites .
- Molecular Docking : Simulate binding to targets (e.g., COX-2, EGFR) using AutoDock Vina or Schrödinger Suite. Focus on hydrogen bonding with the acetamide group and hydrophobic interactions with the fluorophenyl moiety .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability in physiological conditions .
Q. How can Structure-Activity Relationship (SAR) studies improve its pharmacological profile?
Methodological Answer:
Q. What methodologies assess its pharmacokinetic (ADME) properties?
Methodological Answer:
- Absorption : Caco-2 cell monolayer assay to predict intestinal permeability .
- Metabolism : Incubate with human liver microsomes (HLMs) and analyze metabolites via LC-MS/MS .
- Excretion : Radiolabeled compound (¹⁴C) tracking in rodent models .
- Toxicity : Ames test for mutagenicity and hemolysis assay for erythrocyte compatibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
